molecular formula C17H14O3 B15280302 3-Ethoxy-2-phenyl-4H-chromen-4-one

3-Ethoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B15280302
M. Wt: 266.29 g/mol
InChI Key: VNIFFNQWDXJTQJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of an ethoxy group at the third position and a phenyl group at the second position on the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then cyclized using an acid catalyst to yield the desired chromone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochromones

    Substitution: Various substituted chromones depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-ethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O3/c1-2-19-17-15(18)13-10-6-7-11-14(13)20-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

VNIFFNQWDXJTQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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